molecular formula C14H19N3O B2968577 1-(2-(1H-indol-1-yl)ethyl)-3-isopropylurea CAS No. 1791104-66-9

1-(2-(1H-indol-1-yl)ethyl)-3-isopropylurea

Cat. No.: B2968577
CAS No.: 1791104-66-9
M. Wt: 245.326
InChI Key: DWOCGOQIPRLAQI-UHFFFAOYSA-N
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Description

1-(2-(1H-indol-1-yl)ethyl)-3-isopropylurea is a synthetic compound that belongs to the class of indole derivatives.

Safety and Hazards

The safety and hazards of indole derivatives can vary greatly depending on their specific structure. For example, the compound “1-(1-Ethyl-1H-indol-3-yl)ethanone” has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to GHS classification .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the development of new indole derivatives, including “1-(2-(1H-indol-1-yl)ethyl)-3-isopropylurea”, could be a promising direction for future research.

Preparation Methods

The synthesis of 1-(2-(1H-indol-1-yl)ethyl)-3-isopropylurea typically involves the reaction of indole with an appropriate alkylating agent to introduce the ethyl group at the nitrogen atom of the indole ring. This is followed by the reaction with isopropyl isocyanate to form the final urea derivative . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .

Chemical Reactions Analysis

1-(2-(1H-indol-1-yl)ethyl)-3-isopropylurea can undergo various chemical reactions, including:

Comparison with Similar Compounds

1-(2-(1H-indol-1-yl)ethyl)-3-isopropylurea can be compared with other similar indole derivatives such as:

    1-(2-(1H-indol-1-yl)ethyl)-3-methylurea: Similar structure but with a methyl group instead of an isopropyl group.

    1-(2-(1H-indol-1-yl)ethyl)-3-phenylurea: Contains a phenyl group instead of an isopropyl group.

    1-(2-(1H-indol-1-yl)ethyl)-3-ethylurea: Contains an ethyl group instead of an isopropyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .

Properties

IUPAC Name

1-(2-indol-1-ylethyl)-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-11(2)16-14(18)15-8-10-17-9-7-12-5-3-4-6-13(12)17/h3-7,9,11H,8,10H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOCGOQIPRLAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCCN1C=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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